5-(5-methoxy-1-benzofuran-2-yl)pyridine-2-carboxamide
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Overview
Description
5-(5-methoxy-1-benzofuran-2-yl)pyridine-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-methoxy-1-benzofuran-2-yl)pyridine-2-carboxamide typically involves multiple steps:
Preparation of 2-carboxy-5-methoxybenzofuran: This can be achieved by dissolving 2-carboxy-5-methoxybenzofuran in anhydrous dichloromethane and cooling the solution to -78°C.
Formation of the amide: The carboxylic acid group of the benzofuran derivative is then converted to the corresponding amide by reacting it with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and automated synthesis equipment can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(5-methoxy-1-benzofuran-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the amide group would produce an amine derivative.
Scientific Research Applications
5-(5-methoxy-1-benzofuran-2-yl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(5-methoxy-1-benzofuran-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes or receptors, modulating their activity. The methoxy and amide groups can further influence the compound’s binding affinity and specificity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-benzofuran-2-carboxylic acid amide: Similar structure but with a hydroxyl group instead of a methoxy group.
5-Methoxy-benzo[b]thiophene-2-carboxylic acid amide: Similar structure but with a thiophene ring instead of a benzofuran ring.
Uniqueness
5-(5-methoxy-1-benzofuran-2-yl)pyridine-2-carboxamide is unique due to the presence of both a methoxy group and a pyridine carboxylic acid amide moiety. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications in scientific research and industry .
Properties
Molecular Formula |
C15H12N2O3 |
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Molecular Weight |
268.27 g/mol |
IUPAC Name |
5-(5-methoxy-1-benzofuran-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C15H12N2O3/c1-19-11-3-5-13-10(6-11)7-14(20-13)9-2-4-12(15(16)18)17-8-9/h2-8H,1H3,(H2,16,18) |
InChI Key |
NWPDXIZDNDCGMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CN=C(C=C3)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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